molecular formula C22H21ClO2 B14323415 1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene CAS No. 110090-94-3

1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene

Cat. No.: B14323415
CAS No.: 110090-94-3
M. Wt: 352.9 g/mol
InChI Key: GMMJADXRLJTODO-UHFFFAOYSA-N
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Description

1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a 2-chloroethoxy group, a 4-methoxyphenyl group, and a methylene bridge connecting two benzene rings. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of a base such as NaOH and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in acetone under reflux conditions for an extended period .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of ethers or other substituted derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, forming intermediates that can further react to yield various products. The presence of electron-donating and electron-withdrawing groups in the molecule influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene is unique due to its specific combination of functional groups and the methylene bridge connecting two benzene rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

110090-94-3

Molecular Formula

C22H21ClO2

Molecular Weight

352.9 g/mol

IUPAC Name

1-[2-chloroethoxy(diphenyl)methyl]-4-methoxybenzene

InChI

InChI=1S/C22H21ClO2/c1-24-21-14-12-20(13-15-21)22(25-17-16-23,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3

InChI Key

GMMJADXRLJTODO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCl

Origin of Product

United States

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